molecular formula C5H12NSi+ B14634515 N-trimethylsilylethanimine CAS No. 57088-50-3

N-trimethylsilylethanimine

Cat. No.: B14634515
CAS No.: 57088-50-3
M. Wt: 114.24 g/mol
InChI Key: GDNREJURIUCLGF-UHFFFAOYSA-N
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Description

N-Trimethylsilylethanimine is a silylated imine compound characterized by a trimethylsilyl (TMS) group attached to the nitrogen atom of an ethanimine backbone (R–N=CH–CH₃). This structural motif combines the reactivity of imines (C=N bonds) with the steric and electronic effects of the TMS group. Silylated imines are valuable intermediates in organic synthesis, particularly in reactions requiring moisture-sensitive reagents or selective nucleophilic additions.

Properties

CAS No.

57088-50-3

Molecular Formula

C5H12NSi+

Molecular Weight

114.24 g/mol

IUPAC Name

N-trimethylsilylethanimine

InChI

InChI=1S/C5H12NSi/c1-5-6-7(2,3)4/h1-4H3/q+1

InChI Key

GDNREJURIUCLGF-UHFFFAOYSA-N

Canonical SMILES

C[C+]=N[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-trimethylsilylethanimine can be synthesized through several methods. One common approach involves the reaction of ethanimine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-trimethylsilylethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

N-trimethylsilylethanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-trimethylsilylethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of desired products. Molecular targets and pathways involved include interactions with other reactive species and functional groups in the reaction environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between N-trimethylsilylethanimine and related silylated amines:

Compound Name Molecular Formula Structure Highlights Physical State Reactivity/Applications Key References
This compound Not explicitly provided (hypothetical: C₅H₁₃NSi) Imine backbone (C=N) with TMS group Likely liquid Nucleophilic additions, heterocycle synthesis -
N,N-Diethyltrimethylsilylamine C₇H₁₉NSi Tertiary amine with TMS group Liquid Chemical intermediate; silylation reactions
N,N-Dimethyltrimethylsilylamine C₅H₁₅NSi Tertiary amine with TMS group Clear liquid Phosphoramidite synthesis; protecting groups
N,N-Bis(trimethylsilyl)allylamine C₉H₂₃NSi₂ Allyl amine with two TMS groups Liquid Organoaminosilane; sterically hindered reactions
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine C₁₃H₂₃NOSi Benzyl-substituted with TMS and methoxymethyl Liquid Lipophilic intermediate; specialized organic synthesis

Key Comparisons:

Structural Features this compound: The imine (C=N) group confers higher reactivity compared to tertiary amines. The TMS group enhances stability against hydrolysis in non-polar solvents. N,N-Diethyltrimethylsilylamine: A tertiary amine with a single TMS group. The absence of a C=N bond reduces electrophilicity, making it more suitable as a base or silylating agent . N,N-Dimethyltrimethylsilylamine: Similar to the diethyl variant but with smaller alkyl groups, increasing volatility. Used in nucleoside chemistry for protecting phosphate groups .

Reactivity

  • Imines like this compound undergo nucleophilic additions (e.g., Grignard reactions) at the C=N bond, whereas silylated amines participate in deprotonation or transsilylation.
  • The bis-TMS compound () exhibits steric hindrance, limiting its reactivity to specific catalytic or bulky substrate applications .

Applications

  • Silylated Amines : Widely used as protecting groups (e.g., in phosphoramidite synthesis) or bases in Friedel-Crafts alkylation .
  • This compound : Likely employed in imine-specific reactions, such as asymmetric catalysis or cycloadditions, though direct evidence is lacking.

Safety and Handling

  • Silylated amines (e.g., ) are classified as flammable (F) and corrosive (C), requiring Class I, Type B safety hoods and enclosed transfer systems . Similar precautions would apply to this compound.

Research Findings and Data Gaps

  • Thermodynamic Data : While boiling points and densities are reported for silylated amines (e.g., 0.928 g/mL for the benzyl-substituted variant ), analogous data for this compound remain unverified.

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